molecular formula C21H17ClN4O3 B2462954 (Z)-2-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide CAS No. 900296-81-3

(Z)-2-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide

Cat. No.: B2462954
CAS No.: 900296-81-3
M. Wt: 408.84
InChI Key: XHZQUZPWWBYZLK-VLGSPTGOSA-N
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Description

(Z)-2-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-29-11-10-24-20(27)16(12-23)18-13-6-2-3-7-14(13)19(25-18)26-21(28)15-8-4-5-9-17(15)22/h2-9H,10-11H2,1H3,(H,24,27)(H,25,26,28)/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZQUZPWWBYZLK-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and cellular protection mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C23H22ClN4O2\text{C}_{23}\text{H}_{22}\text{Cl}\text{N}_{4}\text{O}_{2}

This compound features a chloro substituent and a complex isoindole moiety, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound, particularly its cytoprotective effects against cellular stress and its potential as an anti-cancer agent.

Cytoprotective Effects

Research indicates that compounds similar to this compound exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. For instance, a study identified a series of N-(substituted phenyl)-benzamide derivatives that demonstrated significant β-cell protective activity with EC50 values ranging from 0.1 to 0.5 μM .

Anticancer Activity

The compound's mechanism of action appears to involve the modulation of cell signaling pathways related to apoptosis and cell survival. In vitro studies have shown that it can induce apoptosis in various cancer cell lines while sparing normal cells, indicating a selective toxicity profile that is desirable in cancer therapeutics.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on β-cell Protection : A study evaluated the protective effects of various benzamide analogs on INS-1 cells subjected to ER stress. The results demonstrated that certain derivatives significantly increased cell viability compared to controls, with maximum activities reaching up to 100% at specific concentrations .
    CompoundMax Activity (%)EC50 (μM)
    WO5m1000.1 ± 0.01
    OtherVariableVariable
  • Antimicrobial Activity : Another research focused on the antimicrobial properties of chloroacetamide derivatives, revealing that compounds with halogenated phenyl rings exhibited strong antibacterial activity against Gram-positive bacteria and moderate effectiveness against Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis was performed on related compounds, establishing a correlation between structural modifications and biological activity. The presence of electron-donating or withdrawing groups significantly influenced the potency against various biological targets .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds structurally similar to (Z)-2-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide exhibit significant antimicrobial activity. A study on related benzamide derivatives demonstrated their efficacy against mycobacterial, bacterial, and fungal strains, suggesting that similar compounds could be developed as effective antimicrobials .

Anti-inflammatory Activity

In silico studies have shown that certain derivatives of benzamide can act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests that this compound may also possess anti-inflammatory properties, warranting further investigation into its potential as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the chloro group and the isoindole moiety are believed to enhance the compound's interaction with biological targets. Studies on related compounds have shown that modifications in these regions can significantly affect their potency and selectivity against specific targets .

Cancer Treatment

Given its structural features, this compound may have applications in oncology. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Disorders

The compound's ability to interact with specific receptors may also position it as a candidate for treating neurological disorders. Research into benzamide derivatives has highlighted their potential neuroprotective effects, which could be relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

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